Glumetinib

Description

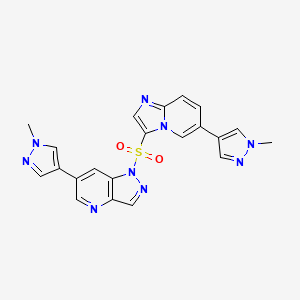

Structure

3D Structure

Properties

IUPAC Name |

6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N9O2S/c1-27-11-16(7-24-27)14-3-4-20-23-10-21(29(20)13-14)33(31,32)30-19-5-15(6-22-18(19)9-26-30)17-8-25-28(2)12-17/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBLECYFLJXEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN3C(=NC=C3S(=O)(=O)N4C5=C(C=N4)N=CC(=C5)C6=CN(N=C6)C)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N9O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1642581-63-2 | |

| Record name | Glumetinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642581632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glumetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gumarontinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JTT036WGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glumetinib's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glumetinib (also known as SCC244) is an orally bioavailable, potent, and highly selective small molecule inhibitor of the c-MET receptor tyrosine kinase.[1][2][3][4] In non-small cell lung cancer (NSCLC) characterized by aberrant c-MET signaling, this compound demonstrates significant anti-tumor activity. This guide provides a detailed examination of the molecular mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Introduction to c-MET Signaling in NSCLC

The mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase, encoded by the MET gene, is a critical driver of oncogenesis in a subset of NSCLC cases.[5] The natural ligand for the c-MET receptor is hepatocyte growth factor (HGF).[1][5][6] Upon HGF binding, c-MET dimerizes and autophosphorylates, activating downstream signaling cascades that regulate cell proliferation, survival, migration, and invasion.[1][5][6]

Aberrant c-MET activation in NSCLC can occur through several mechanisms, including:

-

MET Exon 14 Skipping Mutations: These mutations lead to a partially deleted MET receptor with impaired degradation, resulting in its accumulation and constitutive activation.[4]

-

MET Gene Amplification: An increased copy number of the MET gene leads to overexpression of the c-MET protein and ligand-independent activation.[4][5]

-

c-MET Protein Overexpression: Increased levels of the c-MET protein can enhance signaling upon ligand binding.[4]

These alterations are associated with poor prognosis and can drive resistance to other targeted therapies, such as EGFR tyrosine kinase inhibitors (TKIs).[4][7]

Core Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly targeting and inhibiting the kinase activity of the c-MET receptor.[5] As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket within the kinase domain of c-MET, preventing its autophosphorylation and subsequent activation.[3] This blockade of the initial step in the signaling cascade leads to the downstream suppression of pathways crucial for tumor growth and survival.[5]

The primary downstream signaling pathways inhibited by this compound include:

-

PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and growth.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a key role in promoting cell proliferation and differentiation.[5]

By inhibiting these pathways, this compound induces G1-S phase cell-cycle arrest and suppresses the neoplastic phenotype of c-MET-dependent tumor cells.[1][3] Furthermore, this compound has been shown to have anti-angiogenic effects by inhibiting HGF-stimulated endothelial cell proliferation.[6]

Quantitative Data

The potency and selectivity of this compound have been characterized in numerous preclinical and clinical studies.

Table 1: Preclinical Potency and Selectivity of this compound

| Parameter | Value | Reference |

| c-MET Kinase Inhibition (IC50) | 0.42 ± 0.02 nmol/L | [8] |

| Selectivity | >2,400-fold for c-MET over 312 other kinases | [1][8] |

Table 2: In Vitro Anti-proliferative Activity of this compound in MET-addicted Cancer Cell Lines

| Cell Line | IC50 (nmol/L) | Reference |

| EBC-1 (NSCLC, MET amplified) | 0.5 | [3] |

| SNU-5 (Gastric Cancer, MET amplified) | 2.45 | [3] |

| MKN-45 (Gastric Cancer, MET amplified) | 0.8 | [3] |

| BaF3/TPR-Met (Pro-B, MET fusion) | 1.2 | [3] |

Table 3: Clinical Efficacy of this compound in NSCLC Patients with MET Exon 14 Skipping Mutations (GLORY Study)

| Endpoint | All Patients (n=69) | Treatment-Naïve | Previously Treated | Reference |

| Objective Response Rate (ORR) | 60.9% | 66.7% | 51.9% | [9] |

| Median Duration of Response (DoR) | 8.2 months | - | - | [9] |

| Median Progression-Free Survival (PFS) | 7.6 months | - | - | [9] |

| Median Time to Response (TTR) | 1.4 months | - | - | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against c-MET kinase.

-

Methodology:

-

Recombinant human c-MET kinase is incubated with a specific substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in a reaction buffer.

-

This compound is added at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified using a suitable method, such as a radiometric assay (33P-ATP) or a non-radioactive method like ELISA with a phospho-specific antibody.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cellular Proliferation Assays (SRB, MTT, or CCK-8)

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., EBC-1) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

For the Sulforhodamine B (SRB) assay, cells are fixed with trichloroacetic acid, stained with SRB dye, and the bound dye is solubilized.

-

For the MTT assay, MTT reagent is added, which is converted to formazan by viable cells. The formazan is then solubilized.

-

For the CCK-8 assay, the CCK-8 solution is added, which produces a colored formazan dye upon bioreduction by living cells.

-

The absorbance is measured using a microplate reader, and the IC50 values are determined from the dose-response curves.

-

Western Blot Analysis

-

Objective: To evaluate the effect of this compound on the phosphorylation of c-MET and its downstream signaling proteins (e.g., AKT, ERK).

-

Methodology:

-

MET-dependent cancer cells (e.g., EBC-1 or HGF-stimulated U87MG cells) are treated with this compound at various concentrations for a specified time.

-

Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated c-MET (p-MET), total c-MET, p-AKT, total AKT, p-ERK, and total ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Mechanisms of Resistance to this compound

While this compound is effective in MET-driven NSCLC, the development of acquired resistance is a potential clinical challenge. Potential mechanisms of resistance to MET inhibitors, which may also apply to this compound, include:

-

On-target resistance: Secondary mutations in the MET kinase domain that interfere with drug binding.

-

Off-target resistance: Activation of bypass signaling pathways that circumvent the need for c-MET signaling, such as amplification of other receptor tyrosine kinases (e.g., EGFR, HER2) or activation of downstream signaling molecules.[7][10][11]

-

Histological transformation: The conversion of NSCLC to other tumor types, such as small cell lung cancer.[11]

Ongoing research and clinical trials are exploring combination therapies to overcome or delay the onset of resistance to this compound. For instance, a Phase III trial is evaluating this compound in combination with osimertinib for NSCLC patients with MET amplification after resistance to EGFR-TKIs.[12]

Conclusion

This compound is a highly potent and selective c-MET inhibitor that has demonstrated robust anti-tumor activity in preclinical models and promising efficacy in NSCLC patients with MET alterations. Its mechanism of action is centered on the direct inhibition of c-MET kinase activity, leading to the suppression of critical downstream signaling pathways involved in tumor cell proliferation and survival. The data presented in this guide underscore the therapeutic potential of this compound as a targeted therapy for MET-driven NSCLC. Further clinical investigation is warranted to fully elucidate its role in the treatment landscape and to develop strategies to overcome potential resistance.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. First patient dosed in the Phase Ib clinical trial of this compound by HaiHe Biopharma in the treatment of MET-positive advanced non-small cell lung cancer [haihepharma.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Haihe Biopharma Presented Preliminary Clinical Data of MET Inhibitor this compound (SCC244) in NSCLC at AACR Annual Meeting 2022 [haihepharma.com]

- 10. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PAN Foundation Trial Finder [trialfinder.panfoundation.org]

SCC244: A Deep Dive into c-Met Downstream Signaling Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are pivotal players in cell signaling, governing processes such as cell proliferation, survival, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling axis is a well-documented driver of tumorigenesis and metastasis in a variety of human cancers.[1][2] SCC244 (also known as glumetinib or gumarontinib) is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of c-Met kinase.[3][4] Preclinical and clinical studies have demonstrated its significant anti-tumor activity in cancers with aberrant c-Met signaling, particularly non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[3][5] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by SCC244, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

SCC244 Mechanism of Action and Potency

SCC244 exerts its therapeutic effect by directly targeting the c-Met kinase, thereby blocking its phosphorylation and subsequent activation.[3] This inhibition disrupts the entire downstream signaling cascade that is aberrantly activated in c-Met-driven cancers. The potency and selectivity of SCC244 have been quantified in various preclinical studies.

Quantitative Data: In Vitro Efficacy of SCC244

| Parameter | Value | Cell Lines/Conditions | Reference |

| c-Met Kinase Inhibition (IC50) | 0.42 ± 0.02 nM | Purified c-Met kinase (ELISA-based assay) | [3][4] |

| Cellular c-Met Phosphorylation Inhibition | Strong inhibition observed at nanomolar concentrations | EBC-1, MKN-45, BaF3/TPR-Met, U87MG | [3][4] |

| Antiproliferative Activity (IC50) | 0.5 - 2.45 nM | EBC-1, SNU-5, MKN-45, BaF3/TPR-Met | [3] |

| HUVEC Proliferation Inhibition (IC50) | 8.8 ± 0.4 nM | HGF-stimulated primary endothelial cells | [3] |

Quantitative Data: In Vivo Efficacy of SCC244 in Xenograft Models

| Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| MKN-45 (gastric cancer) | 10 mg/kg, once daily | 99.3% | [3] |

| 5 mg/kg, once daily | 88.6% | [3] | |

| 2.5 mg/kg, once daily | 63.6% | [3] | |

| SNU-5 (gastric cancer) | High dose | Tumor regression observed | [3] |

| EBC-1 (NSCLC) | 10 mg/kg, once daily | >66.0% decrease in tumor mass | [3] |

| 5 mg/kg, once daily | >66.0% decrease in tumor mass | [3] | |

| NSCLC & HCC PDX models | 10 mg/kg, once daily | Significant antitumor efficiency (TGI: 87.7% to 115.8%) | [3] |

Core Downstream Signaling Pathways Modulated by SCC244

The binding of HGF to c-Met initiates a cascade of intracellular signaling events. SCC244, by inhibiting c-Met, effectively shuts down these pro-oncogenic pathways. The three primary downstream signaling axes affected are the PI3K/AKT, MAPK/ERK, and STAT3 pathways.[1][2][6]

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell survival, proliferation, and growth.[7] Upon c-Met activation, PI3K is recruited and activated, leading to the phosphorylation and activation of AKT.[2] Activated AKT, in turn, phosphorylates a myriad of downstream targets, including mTOR, which promotes protein synthesis and cell growth while inhibiting apoptosis.[7] SCC244-mediated inhibition of c-Met leads to a significant reduction in the phosphorylation of AKT, thereby suppressing this pro-survival pathway.[3][4]

Figure 1: SCC244 inhibits the PI3K/AKT/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and migration.[8] c-Met activation leads to the recruitment of adaptor proteins like GRB2 and SHC, which in turn activate the small GTPase Ras.[2] This initiates a phosphorylation cascade through Raf, MEK, and finally ERK.[2] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression related to cell cycle progression and motility.[2] Preclinical data clearly show that SCC244 treatment results in a marked decrease in ERK phosphorylation in c-Met dependent cancer cells.[3][4]

Figure 2: SCC244 inhibits the MAPK/ERK signaling pathway.

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is involved in cell proliferation, differentiation, and apoptosis.[9] Direct binding of STAT3 to the phosphorylated c-Met receptor leads to STAT3 phosphorylation, dimerization, and translocation to the nucleus, where it acts as a transcription factor for genes promoting cell survival and invasion.[2] Inhibition of c-Met by SCC244 is expected to block this activation of STAT3, contributing to its anti-tumor effects.

Figure 3: SCC244 inhibits the JAK/STAT3 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of SCC244 on c-Met downstream signaling.

Western Blotting for Phospho-Protein Analysis

This protocol is for assessing the phosphorylation status of c-Met, AKT, and ERK in response to SCC244 treatment.

Figure 4: Western Blotting Workflow.

1. Cell Culture and Treatment:

-

Culture c-Met dependent cancer cell lines (e.g., EBC-1, MKN-45) in appropriate media to ~80% confluency.

-

For HGF stimulation experiments (e.g., U87MG cells), serum-starve cells for 24 hours prior to treatment.[3]

-

Treat cells with varying concentrations of SCC244 (dissolved in DMSO) for 2 hours.[3]

-

For HGF stimulation, add HGF (e.g., 100 ng/mL) for the final 15 minutes of incubation.[3]

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

4. SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

5. Protein Transfer:

-

Transfer proteins from the gel to a PVDF membrane.

6. Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[10]

7. Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Antibodies: [3]

-

Phospho-c-Met (Y1234/1235) (Cell Signaling Technology)

-

Total c-Met (Santa Cruz Biotechnology)

-

Phospho-AKT (S473) (Cell Signaling Technology)

-

Total AKT (Cell Signaling Technology)

-

Phospho-ERK1/2 (T202/Y204) (Cell Signaling Technology)

-

Total ERK1/2 (Cell Signaling Technology)

-

GAPDH (Kangcheng Bio)

-

8. Secondary Antibody Incubation:

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

9. Chemiluminescent Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Cell Viability Assays (MTT/SRB)

These colorimetric assays are used to determine the effect of SCC244 on cell proliferation.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

-

Treat cells with a serial dilution of SCC244 for 72 hours.[3]

3. Assay Procedure:

-

For MTT Assay: [11]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

For SRB Assay: [12]

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain with sulforhodamine B (SRB) dye.

-

Wash and solubilize the bound dye with Tris base.

-

Measure the absorbance at 570 nm.

-

4. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting to a dose-response curve.

In Vivo Xenograft Tumor Model

This protocol outlines the methodology for evaluating the anti-tumor efficacy of SCC244 in a mouse model.

1. Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Subcutaneously inject cancer cells (e.g., MKN-45, EBC-1) into the flank of the mice.

2. Tumor Growth and Treatment:

-

Monitor tumor growth by measuring the tumor dimensions with calipers.

-

Calculate tumor volume using the formula: (Length x Width2) / 2.

-

When tumors reach a volume of 100-200 mm3, randomize the mice into treatment and control groups.[3]

-

Administer SCC244 orally once daily.[3] The vehicle control is typically a solution without the active compound.

3. Efficacy Evaluation:

-

Measure tumor volumes twice a week.[3]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

4. Pharmacodynamic Studies:

-

To assess the in vivo inhibition of c-Met signaling, administer a single dose of SCC244 to tumor-bearing mice.[3]

-

Harvest tumors at various time points post-dosing.

-

Analyze the phosphorylation levels of c-Met, AKT, and ERK in the tumor lysates by Western blotting.[3]

Conclusion

SCC244 is a highly potent and selective c-Met inhibitor that effectively blocks the downstream signaling pathways crucial for cancer cell proliferation, survival, and invasion. Its ability to inhibit the PI3K/AKT, MAPK/ERK, and STAT3 pathways provides a strong rationale for its clinical development in c-Met-driven malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on c-Met targeted therapies. Further investigation into the intricate network of c-Met signaling and potential resistance mechanisms will continue to refine the clinical application of SCC244 and similar inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Role of PI3K in Met Driven Cancer: A Recap - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. protocols.io [protocols.io]

- 12. rsc.org [rsc.org]

Glumetinib: A Technical Guide to its Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glumetinib, also known as SCC244, is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] Its chemical formula is C21H17N9O2S, and it has a molecular weight of 459.49 g/mol .[3] this compound has demonstrated significant antitumor activity in preclinical and clinical studies, particularly in cancers with MET gene alterations. This document provides a comprehensive overview of its molecular structure, detailed synthetic protocols, and key biological data.

Molecular Structure and Identification

This compound is a complex heterocyclic molecule. Its systematic IUPAC name is 6-(1-Methyl-1H-pyrazol-4-yl)-1-[[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonyl]-1H-pyrazolo[4,3-b]pyridine.[3]

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H17N9O2S | [3] |

| Molecular Weight | 459.49 g/mol | [3] |

| CAS Number | 1642581-63-2 | [3] |

| IUPAC Name | 6-(1-Methyl-1H-pyrazol-4-yl)-1-[[6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonyl]-1H-pyrazolo[4,3-b]pyridine | [3] |

| Synonyms | SCC244, Gumarontinib | [3] |

| SMILES | CN1C=C(C=N1)C2=CN3C(=NC=C3S(=O)(=O)N4C5=C(C=N4)N=CC(=C5)C6=CN(N=C6)C)C=C2 | [1] |

| InChI | InChI=1S/C21H17N9O2S/c1-27-11-16(7-24-27)14-3-4-20-23-10-21(29(20)13-14)33(31,32)30-19-5-15(6-22-18(19)9-26-30)17-8-25-28(2)12-17/h3-13H,1-2H3 | [1] |

Synthesis of this compound (SCC244)

The synthesis of this compound is a multi-step process as described in the supplementary materials of the preclinical evaluation by Ai et al. (2017).[1]

Synthesis Pathway

Experimental Protocols

Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride (2)

To a solution of 6-bromoimidazo[1,2-a]pyridine (1.0 g, 5.08 mmol) in chloroform (20 mL) at 0°C, chlorosulfonic acid (1.18 g, 10.15 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 2 hours. The mixture was then poured into ice-water and the resulting precipitate was collected by filtration, washed with water, and dried to afford 6-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride (2) as a yellow solid.

Step 2: Synthesis of 6-bromo-1-((6-bromoimidazo[1,2-a]pyridin-3-yl)sulfonyl)-1H-pyrazolo[4,3-b]pyridine (3)

A mixture of 6-bromo-1H-pyrazolo[4,3-b]pyridine (0.5 g, 2.53 mmol), 6-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride (2) (0.9 g, 3.03 mmol), and triethylamine (0.77 g, 7.58 mmol) in dichloromethane (20 mL) was stirred at room temperature for 12 hours. The reaction mixture was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by column chromatography to give 6-bromo-1-((6-bromoimidazo[1,2-a]pyridin-3-yl)sulfonyl)-1H-pyrazolo[4,3-b]pyridine (3).

Step 3: Synthesis of this compound (SCC244)

A mixture of 6-bromo-1-((6-bromoimidazo[1,2-a]pyridin-3-yl)sulfonyl)-1H-pyrazolo[4,3-b]pyridine (3) (100 mg, 0.22 mmol), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (137 mg, 0.66 mmol), Pd(dppf)Cl2 (16 mg, 0.022 mmol), and potassium carbonate (91 mg, 0.66 mmol) in a mixture of 1,4-dioxane (4 mL) and water (1 mL) was heated at 90°C under a nitrogen atmosphere for 1 hour. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by preparative HPLC to afford this compound (SCC244).

Biological Activity and Pharmacokinetics

This compound is a highly potent inhibitor of c-Met kinase. Its inhibitory activity has been characterized in both biochemical and cellular assays.

Table 2: In Vitro Inhibitory Activity of this compound

| Target/Cell Line | IC50 (nM) | Assay Type | Reference |

| c-Met Kinase | 0.42 | Biochemical | [2] |

| EBC-1 (Lung Cancer) | 0.5 | Cell Proliferation | [2] |

| SNU-5 (Gastric Cancer) | ~1.0 | Cell Proliferation | [2] |

| MKN-45 (Gastric Cancer) | ~1.5 | Cell Proliferation | [2] |

| BaF3/TPR-Met | ~2.45 | Cell Proliferation | [2] |

Table 3: Phase I Clinical Pharmacokinetic Parameters of this compound in NSCLC Patients

| Parameter | Value | Reference |

| Tmax (Time to maximum plasma concentration) | 2.0 - 6.0 hours | |

| t1/2 (Half-life) | 20.43 - 35.36 hours |

Mechanism of Action: c-Met Signaling Pathway Inhibition

This compound exerts its anticancer effects by inhibiting the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation, survival, migration, and invasion. This compound, as an ATP-competitive inhibitor, blocks the kinase activity of c-Met, thereby preventing its phosphorylation and the activation of downstream pathways such as PI3K/Akt and RAS/MAPK.

Conclusion

This compound is a promising, highly selective c-Met inhibitor with a well-defined molecular structure and a feasible synthetic route. Its potent in vitro and in vivo activities against c-Met-driven cancers underscore its therapeutic potential. The detailed experimental protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the field of oncology drug development. Further investigation and clinical trials will continue to delineate the full clinical utility of this targeted therapy.

References

The Pharmacokinetic Profile and Oral Bioavailability of Glumetinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glumetinib (SCC244) is a potent and highly selective oral inhibitor of the c-MET receptor tyrosine kinase, a key driver in various cancers. Understanding its pharmacokinetic (PK) profile and oral bioavailability is crucial for its clinical development and therapeutic application. This technical guide provides a comprehensive overview of the currently available preclinical and clinical pharmacokinetic data for this compound. It includes a summary of quantitative parameters, detailed experimental methodologies, and visualizations of the c-MET signaling pathway and relevant experimental workflows to facilitate a deeper understanding of its mechanism and disposition.

Introduction

This compound is an orally bioavailable, ATP-competitive inhibitor of c-MET with high selectivity.[1] The c-MET signaling pathway, when aberrantly activated, plays a significant role in cell proliferation, survival, migration, and invasion, making it a critical target in oncology.[2][3] this compound has demonstrated promising anti-tumor activity in preclinical models and clinical trials, particularly in non-small cell lung cancer (NSCLC) with MET alterations.[4][5] This document synthesizes the key pharmacokinetic characteristics of this compound in both preclinical species and humans.

Preclinical Pharmacokinetics

Preclinical studies have been conducted in various animal models to characterize the pharmacokinetic profile of this compound. While specific quantitative data tables from these studies are not publicly available in their entirety, descriptive information indicates that this compound is orally bioavailable and exhibits dose-dependent anti-tumor activity.

Experimental Protocols

In Vivo Anti-Tumor Efficacy Studies in Mouse Xenograft Models

-

Animal Models: Female BALB/c nude mice bearing subcutaneous human gastric cancer (MKN-45), lung cancer (EBC-1), or other MET-dependent tumor xenografts.

-

Dosing: this compound was administered orally (p.o.) once daily at doses of 2.5, 5, and 10 mg/kg.[1]

-

Sample Collection and Analysis: Tumor volumes were measured regularly to assess anti-tumor activity. For pharmacodynamic assessments, tumors were harvested at various time points after dosing to analyze the phosphorylation status of c-MET and downstream signaling proteins like AKT and ERK via Western blotting.[3]

Toxicology Studies in Dogs

-

Animal Models: Beagle dogs were used for toxicology assessments.

-

Dosing: Oral administration of this compound was performed to evaluate its safety profile.

Clinical Pharmacokinetics

Phase I Dose-Escalation Study in Patients with Advanced NSCLC (NCT03466268)

A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced non-small cell lung cancer.[4]

3.1.1. Study Design and Methodology

-

Patient Population: Patients with advanced NSCLC who had failed standard treatments.[4]

-

Dosing Regimen: this compound was administered orally once daily in escalating dose cohorts of 100 mg, 200 mg, 300 mg, and 400 mg on a 28-day cycle.[4]

-

Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine the plasma concentrations of this compound.

-

Analytical Method: A validated bioanalytical method was used to quantify this compound concentrations in plasma.

3.1.2. Pharmacokinetic Results

The study demonstrated that this compound is readily absorbed after oral administration with a half-life that supports once-daily dosing.[4]

| Parameter | Result | Citation |

| Median Time to Maximum Concentration (Tmax) | 2.0 - 6.0 hours | [4] |

| Mean Elimination Half-Life (t1/2) | 20.43 - 35.36 hours | [4] |

Note: Specific Cmax and AUC values for each dose cohort are not publicly available in the trial abstract.

Food Effect Study in Healthy Volunteers

A study was conducted to assess the impact of food on the pharmacokinetics of a single 300 mg oral dose of this compound in healthy subjects. This study identified this compound as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.

3.2.1. Study Design and Methodology

-

Study Population: Healthy volunteers.

-

Dosing: A single 300 mg oral dose of this compound was administered under fasting and fed (high-fat and low-fat meal) conditions.

-

Pharmacokinetic Sampling: Serial blood samples were collected over time to characterize the pharmacokinetic profile.

3.2.2. Pharmacokinetic Results

The study revealed a significant food effect on the oral bioavailability of this compound.

| Parameter | Fasting State | Fed State (High-Fat Meal) | Fed State (Low-Fat Meal) |

| Cmax (ng/mL) | Value not specified | Increased | Increased |

| AUC (ng·h/mL) | Value not specified | Increased | Increased |

| Tmax (h) | ~4.0 | ~4.0 | ~4.0 |

| t1/2 (h) | ~24.7 - 26.1 | ~24.7 - 26.1 | ~24.7 - 26.1 |

| CL/F (L/h) | ~12.8 | ~5.7 | ~6.3 |

Note: The study reported that Cmax and AUC approximately doubled in the fed state compared to the fasting state.

Metabolism and Excretion

The metabolism of this compound is a key factor in its disposition. In vitro studies suggest that it may be a substrate for cytochrome P450 (CYP) enzymes, particularly CYP3A4. Consequently, co-administration with strong inhibitors or inducers of CYP3A4 could potentially alter the plasma concentrations of this compound, a critical consideration for clinical use.

Visualizations

c-MET Signaling Pathway

The following diagram illustrates the simplified c-MET signaling pathway and the point of inhibition by this compound.

Caption: Simplified c-MET signaling pathway and this compound's point of inhibition.

Experimental Workflow for Preclinical In Vivo Studies

The diagram below outlines the general workflow for the preclinical in vivo studies conducted to evaluate the efficacy of this compound.

Caption: General workflow for preclinical in vivo efficacy studies of this compound.

Phase I Clinical Trial Workflow

The following diagram illustrates the workflow of the Phase I dose-escalation clinical trial for this compound.

Caption: Workflow of the Phase I dose-escalation clinical trial for this compound.

Conclusion

This compound demonstrates pharmacokinetic properties consistent with an effective oral anti-cancer agent, including rapid absorption and a half-life suitable for once-daily dosing. Its oral bioavailability is significantly influenced by food, a factor that requires consideration in clinical practice. Further detailed data from ongoing and future clinical trials will provide a more complete understanding of its pharmacokinetic profile across diverse patient populations and inform optimal dosing strategies. The preclinical and early clinical data support the continued development of this compound as a promising targeted therapy for cancers with MET pathway alterations.

References

- 1. ascopubs.org [ascopubs.org]

- 2. uspharmacist.com [uspharmacist.com]

- 3. Population Pharmacokinetics of Selumetinib and Its Metabolite N‐desmethyl‐selumetinib in Adult Patients With Advanced Solid Tumors and Children With Low‐Grade Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Haihe Biopharma Presented Preliminary Clinical Data of MET Inhibitor this compound (SCC244) in NSCLC at AACR Annual Meeting 2022 [haihepharma.com]

Glumetinib's Target Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target selectivity profile of Glumetinib (also known as SCC244 or Gumarontinib), a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. A comprehensive understanding of a kinase inhibitor's selectivity is paramount in drug development, as it directly influences both therapeutic efficacy and potential off-target toxicities. This document provides a detailed overview of this compound's kinase inhibition profile, methodologies for its characterization, and the key signaling pathways involved.

Introduction to this compound and c-Met

This compound is an orally bioavailable small molecule inhibitor that has demonstrated significant antitumor activity in preclinical and clinical settings.[1][2] Its primary therapeutic target is the mesenchymal-epithelial transition factor (c-Met) receptor, a tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion. Aberrant c-Met signaling, through overexpression, gene amplification, or mutation, is a known driver in various human cancers. This compound's mechanism of action involves competing with ATP for binding to the c-Met kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.

Kinase Selectivity Profile of this compound

A defining characteristic of this compound is its exceptional selectivity for c-Met over a wide range of other kinases. This high degree of selectivity is critical for minimizing off-target effects and enhancing the therapeutic window.

Quantitative Analysis of Kinase Inhibition

This compound has been profiled against a large panel of kinases to determine its selectivity. The primary metric used to quantify the potency of inhibition is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity.

Table 1: Potency of this compound against Primary Target and Homologous Kinases

| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Met |

| c-Met | 0.42 | 1 |

| RON | >1000 | >2380 |

| Axl | >1000 | >2380 |

| Mer | >1000 | >2380 |

| TyrO3 | >1000 | >2380 |

Data sourced from preclinical evaluations of this compound (SCC244).[1][3]

Table 2: Selectivity of this compound against a Panel of 312 Kinases

| Kinase | % Inhibition at 1 µM |

| c-Met | 100 |

| AAK1 | <10 |

| ABL1 | <10 |

| ACK1 | <10 |

| ... | ... |

| Numerous other kinases | Typically <10% |

Note: This table is a condensed representation. The full kinome scan revealed that this compound exhibits greater than 2400-fold selectivity for c-Met over the 312 other kinases evaluated.[1][2][3]

Experimental Protocols

The following sections detail the methodologies used to generate the kinase selectivity and cellular activity data for this compound.

Radiometric Kinase Inhibition Assay

This assay is a common method for determining the IC50 of a compound against a purified kinase.

Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

Protocol:

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1), and a buffer solution with necessary cofactors (e.g., MgCl2, MnCl2).

-

Compound Addition: this compound is serially diluted to various concentrations and added to the reaction mixture.

-

Initiation: The kinase reaction is initiated by the addition of radiolabeled [γ-³²P]ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 30-60 minutes).

-

Termination: The reaction is stopped by the addition of a solution that denatures the kinase, such as a strong acid or a high concentration of EDTA.

-

Separation: The radiolabeled substrate is separated from the unreacted [γ-³²P]ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose paper or membrane, which binds the substrate but not the free ATP.

-

Washing: The paper or membrane is washed extensively to remove any unbound [γ-³²P]ATP.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to assess the effect of a compound on cell growth and viability.

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures the total protein content of cells, which is proportional to the cell number.

Protocol:

-

Cell Seeding: Cancer cell lines with known c-Met status (e.g., amplified or wild-type) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

-

Cell Fixation: The cells are fixed to the plate by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: The plates are washed with water to remove the TCA and any remaining media components.

-

Staining: The fixed cells are stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

-

Removal of Unbound Dye: The plates are washed with 1% acetic acid to remove any unbound SRB dye.

-

Solubilization: The protein-bound dye is solubilized by adding a 10 mM Tris base solution.

-

Absorbance Reading: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 515 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of this compound, and the IC50 value is determined.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry is then used to measure the fluorescence of individual cells, allowing for the quantification of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Protocol:

-

Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.

-

Cell Fixation: The cells are fixed by resuspending them in ice-cold 70% ethanol while vortexing gently to prevent clumping. The fixed cells can be stored at -20°C.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

-

Incubation: The cells are incubated in the staining solution in the dark for at least 30 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The PI fluorescence is excited by a laser (typically at 488 nm), and the emission is collected.

-

Data Analysis: The resulting data is analyzed using specialized software to generate a histogram of DNA content. The percentages of cells in the G0/G1, S, and G2/M phases are then calculated.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on the c-Met Signaling Pathway

The following diagram illustrates the primary signaling pathway targeted by this compound.

Caption: this compound competitively inhibits ATP binding to the c-Met kinase domain.

Experimental Workflow for Kinase Selectivity Profiling

The diagram below outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.

Caption: A streamlined workflow for determining the kinase selectivity profile of an inhibitor.

Conclusion

This compound stands out as a highly potent and selective inhibitor of c-Met. Its impressive selectivity profile, characterized by sub-nanomolar potency against c-Met and minimal activity against a wide array of other kinases, underscores its potential as a targeted therapeutic agent with a favorable safety profile. The experimental methodologies outlined in this guide provide a robust framework for the continued evaluation of this compound and other kinase inhibitors in development. This detailed understanding of its target selectivity is crucial for optimizing its clinical application and for the rational design of future combination therapies.

References

Preclinical Evidence for Glumetinib in Hepatocellular Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence for Glumetinib (SCC244), a novel and highly selective c-Met inhibitor, in the context of hepatocellular carcinoma (HCC). The data presented here is primarily derived from the seminal preclinical study by Ai et al., published in Molecular Cancer Therapeutics in 2018, which established the foundational evidence for its clinical investigation.[1][2]

Introduction

Hepatocellular carcinoma (HCC) is a primary liver malignancy and a leading cause of cancer-related mortality worldwide.[3] A subset of HCC tumors exhibits aberrant activation of the c-Met signaling pathway, which is driven by its ligand, hepatocyte growth factor (HGF).[3][4] This pathway plays a crucial role in tumor cell proliferation, survival, migration, invasion, and angiogenesis.[1][5] Consequently, the HGF/c-Met axis represents a key therapeutic target in HCC.[3][4][6]

This compound (SCC244) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the c-Met tyrosine kinase.[1][7][8] Preclinical studies have demonstrated its significant anti-tumor activity in various c-Met-dependent cancer models, including HCC.[1] This document summarizes the key preclinical findings, experimental methodologies, and the underlying mechanism of action of this compound in HCC.

Mechanism of Action: c-Met Signaling Inhibition

This compound functions as an ATP-competitive inhibitor of the c-Met kinase domain.[8] Upon binding, it blocks the autophosphorylation and subsequent activation of the c-Met receptor.[5] This action leads to the suppression of downstream signaling cascades that are critical for tumor growth and survival, most notably the PI3K/AKT and RAS/MEK/ERK pathways.[3][5] The inhibition of these pathways ultimately results in reduced cell proliferation and the induction of apoptosis in c-Met-addicted cancer cells.[1][7]

Data Presentation

In Vitro Potency

This compound demonstrates potent and highly selective inhibitory activity against the c-Met kinase. The biochemical IC50 value underscores its subnanomolar potency.

| Assay Type | Target | IC50 (nmol/L) | Selectivity |

| Biochemical Kinase Assay | c-Met | 0.42 ± 0.02 | >2,400-fold vs. 312 other kinases |

| Data sourced from Ai et al., 2018 and Selleck Chemicals.[1][7] |

In Vivo Efficacy in HCC Patient-Derived Xenograft (PDX) Models

The anti-tumor efficacy of this compound was evaluated in five HCC PDX models harboring MET gene amplification or c-Met overexpression. Oral administration of this compound at 10 mg/kg daily resulted in robust tumor growth inhibition across all tested models.[1]

| PDX Model ID | MET Alteration | Treatment | Tumor Growth Inhibition (TGI) % | Observations |

| LI0612 | MET Amplification | This compound (10 mg/kg, qd) | 115.8% | Complete Response Observed |

| LI-03-0022 | c-Met Overexpression | This compound (10 mg/kg, qd) | 90.7% | - |

| LI-03-0117 | c-Met Overexpression | This compound (10 mg/kg, qd) | 87.7% | - |

| LI-03-0240 | c-Met Overexpression | This compound (10 mg/kg, qd) | 93.6% | - |

| LI-03-0317 | c-Met Overexpression | This compound (10 mg/kg, qd) | 102.3% | Tumor Regression Observed |

| TGI values calculated from data presented in Ai et al., 2018.[1] |

Experimental Protocols

In Vitro Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using various assays depending on the cell line.

-

Method: Sulforhodamine B (SRB), MTT, or CCK-8 assays were utilized.[1]

-

Procedure:

-

Tumor cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with serially diluted concentrations of this compound for a specified duration (e.g., 72 hours).[8]

-

Post-treatment, cell viability was determined by adding the respective reagent (SRB, MTT, or CCK-8) and measuring absorbance according to the manufacturer's protocol.

-

IC50 values were calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[1]

-

Western Blot Analysis

Western blotting was used to confirm the inhibition of c-Met phosphorylation and its downstream signaling pathways.

-

Procedure:

-

HCC cells were treated with various concentrations of this compound for a specified time (e.g., 2 hours).[7]

-

For HGF-stimulation models, cells were serum-starved before being treated with this compound, followed by stimulation with HGF.[7]

-

Cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against p-c-Met, total c-Met, p-AKT, total AKT, p-ERK, and total ERK.

-

After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

-

In Vivo Patient-Derived Xenograft (PDX) Model Studies

The in vivo anti-tumor activity of this compound was evaluated using HCC PDX models.

-

Animal Models: Immunodeficient mice (e.g., nude mice) were used.[2]

-

Procedure:

-

Freshly obtained human HCC tumor tissues with confirmed MET alterations were subcutaneously implanted into the mice.[1]

-

Tumors were allowed to grow to a volume of approximately 100-200 mm³.[1]

-

Mice were then randomized into vehicle control and this compound treatment groups.

-

This compound (10 mg/kg) or vehicle was administered orally once daily for 18-21 days.[1]

-

Tumor volumes were measured twice weekly using calipers, calculated with the formula: (length × width²)/2.[1]

-

At the end of the study, tumors were harvested for pharmacodynamic analyses, such as immunohistochemistry (IHC) for proliferation markers (Ki67) and target engagement (p-c-Met).[1]

-

Conclusion

The preclinical data for this compound (SCC244) in hepatocellular carcinoma models demonstrate its potent and selective inhibition of the c-Met signaling pathway. The robust anti-tumor activity observed in multiple HCC patient-derived xenograft models, particularly those with MET amplification or c-Met overexpression, provides a strong rationale for its clinical development.[1] The well-defined mechanism of action and significant in vivo efficacy highlight this compound as a promising targeted therapy for a molecularly defined subset of HCC patients. These foundational studies have paved the way for ongoing clinical trials to assess its safety and efficacy in patients with advanced solid tumors harboring MET alterations.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preclinical Evaluation of SCC244 (this compound), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. c-Met represents a potential therapeutic target for personalized treatment in Hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Association between the HGF/c-MET signaling pathway and tumorigenesis, progression and prognosis of hepatocellular carcinoma - ProQuest [proquest.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Targeting the HGF/c-MET Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Glumetinib's Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glumetinib (SCC244) is a potent and highly selective, orally bioavailable small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Aberrant activation of the HGF/c-MET signaling pathway is a key driver in various human cancers, promoting tumor growth, survival, invasion, and angiogenesis.[2] this compound's mechanism of action centers on its ability to block this pathway, leading to a multifaceted antitumor response that includes direct effects on tumor cells and modulation of the tumor microenvironment (TME). This technical guide provides an in-depth overview of the preclinical data on this compound's effects on the TME, detailed experimental protocols, and a summary of the key signaling pathways involved.

Mechanism of Action: Targeting the HGF/c-MET Axis

This compound is an ATP-competitive inhibitor of c-MET kinase.[2] The binding of its ligand, Hepatocyte Growth Factor (HGF), to the c-MET receptor on tumor cells triggers receptor dimerization and autophosphorylation of key tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways crucial for cancer progression, most notably the PI3K/AKT and RAS/MAPK pathways.[3] this compound effectively blocks this initial phosphorylation step, thereby inhibiting the downstream signaling events that drive tumor cell proliferation, survival, and migration.[2][3]

Caption: HGF/c-MET Signaling Pathway and the Point of Inhibition by this compound.

Data Presentation: Quantitative Effects of this compound

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro c-MET Kinase Inhibition and Antiproliferative Activity of this compound (SCC244)

| Cell Line | Cancer Type | MET Status | c-MET Kinase IC50 (nM) | Antiproliferative IC50 (nM) |

| EBC-1 | Non-Small Cell Lung Cancer | Amplification | 0.42 ± 0.02 | 1.8 ± 0.3 |

| MKN-45 | Gastric Carcinoma | Amplification | 0.42 ± 0.02 | 2.1 ± 0.5 |

| SNU-5 | Gastric Carcinoma | Amplification | 0.42 ± 0.02 | 3.5 ± 0.8 |

| Hs746T | Gastric Carcinoma | Amplification | 0.42 ± 0.02 | 4.2 ± 1.1 |

| HUVEC | Endothelial Cells | - | - | 8.8 ± 0.4 (HGF-stimulated) |

Data sourced from Ai et al., Mol Cancer Ther, 2018.[2]

Table 2: In Vivo Antitumor Efficacy of this compound (SCC244) in Xenograft Models

| Xenograft Model | Cancer Type | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) |

| MKN-45 | Gastric Carcinoma | 2.5 | 63.6 |

| 5 | 88.6 | ||

| 10 | 99.3 | ||

| SNU-5 | Gastric Carcinoma | 5 | 75.2 |

| 10 | 105.4 (regression) | ||

| EBC-1 | Non-Small Cell Lung Cancer | 5 | 68.9 |

| 10 | 95.7 |

Data represents tumor growth inhibition after 21 days of treatment, sourced from Ai et al., Mol Cancer Ther, 2018.[2]

Table 3: Effect of this compound on Downstream Signaling and Cytokine Secretion

| Xenograft Model | Dose (mg/kg) | p-c-Met Inhibition (%) | p-AKT Inhibition (%) | p-ERK Inhibition (%) | Serum IL-8 Reduction (%) |

| EBC-1 | 10 | >90% at 2h | ~70% at 2h | ~80% at 2h | ~75% at day 21 |

| SNU-5 | 10 | Not Reported | Not Reported | Not Reported | ~80% at day 21 |

Data sourced from Ai et al., Mol Cancer Ther, 2018.[2]

This compound's Effects on the Tumor Microenvironment

Beyond its direct effects on tumor cells, this compound modulates the TME through several mechanisms:

-

Anti-angiogenesis: The HGF/c-MET pathway is a known promoter of angiogenesis.[2] this compound has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by HGF, indicating a direct anti-angiogenic effect.[2] This is further supported by in vivo studies showing a reduction in microvessel density in this compound-treated tumors.

-

Modulation of Cytokine Profile: this compound treatment has been shown to significantly reduce the secretion of the pro-inflammatory and pro-angiogenic cytokine Interleukin-8 (IL-8) in xenograft models.[2]

-

Potential Immunomodulatory Effects: While specific data for this compound is emerging, the broader class of c-MET inhibitors is known to influence the immune landscape of the TME. Aberrant c-MET signaling has been linked to the recruitment of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). Inhibition of c-MET may, therefore, alleviate this immunosuppressive environment. Furthermore, c-MET signaling has been implicated in the regulation of immune checkpoint molecules like PD-L1, suggesting that c-MET inhibitors could potentially enhance the efficacy of immune checkpoint blockade. Further investigation is required to fully elucidate the specific immunomodulatory effects of this compound.

Caption: Multifaceted Antitumor Effects of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are protocols for key experiments cited in the evaluation of this compound.

c-MET Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the c-MET kinase.

-

Reagents and Materials: Recombinant human c-MET kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), detection antibody (e.g., anti-phosphotyrosine), HRP-conjugated secondary antibody, TMB substrate.

-

Procedure:

-

Coat 96-well plates with the poly(Glu, Tyr) substrate.

-

Add serially diluted this compound or control compounds to the wells.

-

Add the c-MET kinase enzyme to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Wash the plates to remove unbound reagents.

-

Add a primary antibody that recognizes the phosphorylated substrate.

-

Incubate and wash.

-

Add an HRP-conjugated secondary antibody.

-

Incubate and wash.

-

Add TMB substrate and measure the absorbance at a specific wavelength (e.g., 450 nm).

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents and Materials: Cancer cell lines, 96-well cell culture plates, complete cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis: Normalize the absorbance values to the vehicle control and calculate the percentage of cell growth inhibition. Determine the IC50 value using a dose-response curve.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates, providing a measure of pathway activation.

-

Reagents and Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-c-MET, anti-p-AKT, anti-p-ERK, and their total protein counterparts), HRP-conjugated secondary antibodies, and an ECL detection kit.

-

Procedure:

-

Separate proteins from cell lysates by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the corresponding total protein to determine the relative level of phosphorylation.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of a compound in a living organism.

Caption: Experimental Workflow for In Vivo Efficacy Studies.

-

Animals and Cell Lines: Use immunodeficient mice (e.g., nude or SCID mice) and a human cancer cell line with MET activation.

-

Procedure:

-

Subcutaneously implant tumor cells into the flanks of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at various doses once daily. The control group receives the vehicle.

-

Measure tumor volume and mouse body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

-

Endpoint Analysis:

-

Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition compared to the vehicle control group.

-

Immunohistochemistry (IHC): Analyze tumor tissues for markers of proliferation (e.g., Ki67) and angiogenesis (e.g., CD31).

-

Biomarker Analysis: Collect tumor and blood samples for Western blot or ELISA to assess the levels of target proteins and cytokines.

-

Conclusion

This compound is a highly selective and potent c-MET inhibitor with significant preclinical antitumor activity. Its mechanism of action involves the direct inhibition of tumor cell proliferation and survival, as well as the modulation of the tumor microenvironment through anti-angiogenic and anti-inflammatory effects. The data presented in this guide highlights the therapeutic potential of this compound in cancers with aberrant c-MET signaling. Further research into its immunomodulatory properties will be crucial to fully understand its impact on the TME and to explore potential combination therapies with immunotherapies. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of oncology and drug development.

References

In-Depth Technical Guide: Investigating the Anti-Angiogenic Properties of Glumetinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glumetinib (also known as SCC244) is a potent and highly selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway, activated by its ligand, hepatocyte growth factor (HGF), plays a critical role in tumor angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. This technical guide provides a comprehensive overview of the anti-angiogenic properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for assessing its efficacy. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction to this compound and its Target: The HGF/c-Met Pathway

This compound is an orally bioavailable inhibitor that demonstrates high selectivity for the c-Met kinase.[1] The HGF/c-Met signaling axis is a crucial pathway in cellular processes such as proliferation, survival, migration, and invasion.[2] In the context of oncology, aberrant activation of this pathway is strongly associated with tumor progression, metastasis, and the development of drug resistance.[2][3] A key pathological role of HGF/c-Met signaling is its potent induction of angiogenesis.[4][5] By targeting c-Met, this compound effectively disrupts this signaling cascade, leading to a reduction in the blood supply to tumors and thereby inhibiting their growth.[4]

Mechanism of Anti-Angiogenesis

This compound exerts its anti-angiogenic effects primarily by inhibiting the phosphorylation of the c-Met receptor on endothelial cells, the primary cells lining blood vessels.[4] This inhibition blocks the downstream signaling cascades that are essential for endothelial cell proliferation, migration, and tube formation – all critical steps in the angiogenic process. Key downstream signaling pathways affected by this compound's inhibition of c-Met include the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways.[6]

Signaling Pathway Diagram

Quantitative Data on Anti-Angiogenic Effects

The anti-angiogenic efficacy of this compound has been quantified in various preclinical models. The following tables summarize key findings from in vitro and in vivo studies.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

| Assay | Cell Line | Stimulant | Key Parameter | Result (IC50) | Reference |

| Endothelial Cell Proliferation Assay | HUVEC | HGF | Cell Viability | 8.8 ± 0.4 nmol/L | [4] |

Table 2: In Vivo Anti-Angiogenic Activity of this compound

| Animal Model | Tumor Type | Treatment | Key Parameter | Result | Reference |

| Xenograft Mice | Various human tumors | This compound (oral administration) | Microvessel Density (CD31+) | Significant reduction | [4] |

| Xenograft Mice | Various human tumors | This compound (oral administration) | Plasma IL8 Levels | Significant reduction | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-angiogenic properties of this compound.

HGF-Stimulated Endothelial Cell Proliferation Assay

This assay assesses the ability of this compound to inhibit the proliferation of endothelial cells stimulated by HGF.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Serum-free medium

-

Recombinant Human HGF

-

This compound (SCC244)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Protocol:

-

Seed HUVECs in 96-well plates at an appropriate density in endothelial cell growth medium and incubate overnight.

-

The following day, replace the growth medium with serum-free medium and incubate for 24 hours to starve the cells.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Add the designated concentrations of this compound to the wells. Include appropriate vehicle controls.

-

Add HGF to the designated wells at a final concentration of 100 ng/mL.

-

Incubate the plates for 48 hours.

-

Add CCK-8 solution to each well and incubate for a further 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

-

Calculate the IC50 value by fitting the data to a dose-response curve.[4]

HUVEC Tube Formation Assay

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

-

HUVECs

-

Endothelial Cell Basal Medium (EBM-2) supplemented with 0.25% Fetal Bovine Serum (FBS)

-

Matrigel (Growth Factor Reduced)

-

This compound

-

96-well plates

-

Inverted microscope with a camera

Protocol:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Pre-treat HUVECs with various concentrations of this compound or vehicle control in EBM-2 with 0.25% FBS for 15 minutes.[7]

-

Seed the pre-treated HUVECs onto the solidified Matrigel.

-

Incubate the plate at 37°C and monitor for tube formation over several hours (typically 4-18 hours).

-

Capture images of the tube networks using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.

In Vivo Xenograft Tumor Angiogenesis Assessment (CD31 Staining)

This protocol describes the assessment of microvessel density (MVD) in tumor xenografts treated with this compound.

Materials:

-

Tumor-bearing xenograft mice (e.g., nude mice with subcutaneously implanted human tumor cells)

-

This compound (for oral administration)

-

Formalin or other appropriate fixative

-

Paraffin

-

Microtome

-

Primary antibody: anti-CD31 (PECAM-1)

-

Secondary antibody (HRP-conjugated)

-

DAB substrate kit

-

Microscope

Protocol:

-

Treat tumor-bearing mice with this compound or vehicle control orally once daily.

-

After the treatment period, euthanize the mice and excise the tumors.

-

Fix the tumors in formalin and embed in paraffin.

-

Section the paraffin-embedded tumors using a microtome.

-

Perform immunohistochemistry (IHC) for CD31 on the tumor sections. This involves deparaffinization, rehydration, antigen retrieval, blocking, incubation with the primary anti-CD31 antibody, followed by incubation with a secondary HRP-conjugated antibody and detection with a DAB substrate.[4]

-

Examine the stained slides under a microscope.

-

Identify "hotspots" of high neovascularization at low magnification (40x).

-

Within these hotspots, count the number of individual brown-stained endothelial cells or cell clusters at high magnification (200x). A single countable microvessel is defined as any stained endothelial cell or cluster clearly separated from adjacent microvessels.[4][8]

-

Calculate the microvessel density (MVD) as the average number of microvessels per high-power field.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the anti-angiogenic properties of a compound like this compound.

Conclusion

This compound is a promising anti-cancer agent with potent anti-angiogenic properties stemming from its selective inhibition of the c-Met receptor tyrosine kinase. The preclinical data robustly demonstrate its ability to inhibit endothelial cell proliferation and reduce tumor vascularity. The experimental protocols detailed in this guide provide a solid framework for the continued investigation and characterization of this compound and other c-Met inhibitors in the context of tumor angiogenesis. Further research, including the generation of more extensive quantitative data from various angiogenesis assays, will be crucial in fully elucidating the therapeutic potential of this compound in oncology.

References

- 1. VEGF and c-Met Blockade Amplify Angiogenesis Inhibition in Pancreatic Islet Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of HUVEC tube formation via suppression of NFκB suggests an anti-angiogenic role for SLURP1 in the transparent cornea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Glumetinib: A Technical Overview of Early-Phase Clinical and Preclinical Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glumetinib (also known as SCC244 or Gumarontinib) is a potent and highly selective, orally bioavailable, small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Aberrant activation of the MET signaling pathway, through mechanisms such as gene amplification, mutations, or overexpression, is a known driver in various human cancers, contributing to tumor growth, metastasis, and resistance to therapy.[3] this compound has been developed to target these MET-dependent malignancies. This document provides a comprehensive technical summary of the key findings from early-phase clinical trials and supporting preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the c-Met kinase domain.[1] By binding to the MET receptor, it blocks its autophosphorylation and subsequent activation, thereby inhibiting downstream signaling cascades crucial for cancer cell proliferation and survival.[1] The primary pathways affected are the PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways.[1] Preclinical studies have demonstrated that this compound has a high selectivity for c-Met, with an IC50 of 0.42 ± 0.02 nmol/L, and shows over 2,400-fold selectivity for c-Met compared to a panel of 312 other kinases.[4]

Preclinical Studies

In Vitro Activity